Ethyl 4-hydroxypiperidine-2-carboxylate hydrochloride
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Overview
Description
Ethyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxypiperidine-2-carboxylate hydrochloride can be achieved through several synthetic routes. One common method involves the enantioselective multistage synthesis of hydroxypiperidine derivatives. This process includes key steps such as azide reductive cyclization of aldehyde, which can be further modified to obtain various analogs of the final product .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic routes to ensure cost-effectiveness and scalability. The process typically includes steps such as hydrogenation, cyclization, and amination, which are crucial for the large-scale production of piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxypiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted piperidine derivatives .
Scientific Research Applications
Ethyl 4-hydroxypiperidine-2-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives, which are important in drug design and development.
Biology: It is used in the study of biological pathways and mechanisms involving piperidine-containing compounds.
Medicine: It is explored for its potential pharmacological activities, including its use as a building block for designing new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxypiperidine-1-carboxylate
- Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride
Uniqueness
Ethyl 4-hydroxypiperidine-2-carboxylate hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacological activities .
Biological Activity
Ethyl 4-hydroxypiperidine-2-carboxylate hydrochloride, also known as (2R,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound is a chiral compound characterized by a piperidine ring with hydroxyl and carboxylic acid functional groups. Its molecular formula is C8H14ClN1O3, and it has a molecular weight of approximately 195.66 g/mol. The presence of both the hydroxyl and carboxylic acid groups allows for various chemical modifications, enhancing its biological activity.
Antimicrobial Properties
Research indicates that ethyl 4-hydroxypiperidine-2-carboxylate exhibits antimicrobial activity against a range of pathogens. Its mechanism involves the inhibition of bacterial cell wall synthesis, which is crucial for bacterial survival. In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.
Antiviral Activity
The compound has also shown promise in antiviral applications. Studies suggest that it may interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development. This activity is particularly relevant in the context of emerging viral infections where new therapeutic options are urgently needed .
Immunostimulatory Effects
Recent investigations into piperidine derivatives, including ethyl 4-hydroxypiperidine-2-carboxylate, have highlighted their immunostimulatory properties. These compounds enhance the immune response by modulating lymphocyte subpopulations and improving peripheral blood hemogram parameters. Such effects position them as potential candidates for developing immunotherapeutic agents .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
- Protein-Ligand Interactions : It acts as a linker in antibody-drug conjugates (ADCs), facilitating targeted delivery of cytotoxic agents to cancer cells. This mechanism enhances the therapeutic index of anticancer drugs while minimizing systemic toxicity .
- Ubiquitin-Proteasome Pathway Modulation : In proteolysis-targeting chimeras (PROTACs), it links target proteins to E3 ubiquitin ligases, promoting their degradation and potentially offering a novel approach to treating diseases caused by protein misfolding or overexpression.
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potentials of ethyl 4-hydroxypiperidine-2-carboxylate:
- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various piperidine derivatives, including ethyl 4-hydroxypiperidine-2-carboxylate. Results indicated that this compound exhibited superior activity against specific bacterial strains compared to traditional antibiotics .
- Immunomodulatory Research : In a study assessing the immunostimulatory effects of piperidine derivatives, ethyl 4-hydroxypiperidine-2-carboxylate was found to significantly enhance lymphocyte proliferation and cytokine production in vitro, indicating its potential as an immunotherapeutic agent .
- Cancer Treatment Applications : Research involving ADCs demonstrated that incorporating ethyl 4-hydroxypiperidine-2-carboxylate as a linker improved the targeting efficiency and reduced off-target effects in murine models of cancer .
Properties
Molecular Formula |
C8H16ClNO3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
ethyl 4-hydroxypiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)7-5-6(10)3-4-9-7;/h6-7,9-10H,2-5H2,1H3;1H |
InChI Key |
NUXCHBGKJXTKCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)O.Cl |
Origin of Product |
United States |
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